molecular formula C8H5BrN2O2 B13135938 2-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid

2-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid

Cat. No.: B13135938
M. Wt: 241.04 g/mol
InChI Key: TVJUVKRFQVCJOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom at the 2-position and a carboxylic acid group at the 6-position makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid typically involves the reaction of α-bromoketones with 2-aminopyridines. One common method involves the use of tert-butyl hydroperoxide (TBHP) as an oxidant in ethyl acetate, which promotes a one-pot tandem cyclization and bromination reaction . The reaction conditions are mild and do not require the use of a base.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions for these reactions are less commonly reported.

    Cyclization Reactions: The imidazo[1,2-a]pyridine scaffold can be further functionalized through cyclization reactions.

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various substituted imidazo[1,2-a]pyridines.

    Oxidation Products: Oxidized derivatives of the imidazo[1,2-a]pyridine scaffold.

    Cyclization Products: Cyclized imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

2-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the phosphorylation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the activation of IKK-ɛ and TBK1 . This pathway is crucial in regulating immune responses and inflammation.

Comparison with Similar Compounds

  • 3-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid
  • 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid
  • Imidazo[1,2-a]pyridine derivatives with various substituents

Uniqueness: 2-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other imidazo[1,2-a]pyridine derivatives. The presence of the bromine atom and the carboxylic acid group allows for versatile functionalization and potential therapeutic applications .

Properties

Molecular Formula

C8H5BrN2O2

Molecular Weight

241.04 g/mol

IUPAC Name

2-bromoimidazo[1,2-a]pyridine-6-carboxylic acid

InChI

InChI=1S/C8H5BrN2O2/c9-6-4-11-3-5(8(12)13)1-2-7(11)10-6/h1-4H,(H,12,13)

InChI Key

TVJUVKRFQVCJOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C=C1C(=O)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.